molecular formula C18H15NO4 B13848466 Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate

Cat. No.: B13848466
M. Wt: 309.3 g/mol
InChI Key: UUUCPQPNLFLQIN-PEZBUJJGSA-N
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Description

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate is a complex organic compound with a unique structure that includes an indoline core, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate typically involves the condensation of an indoline derivative with a methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
  • Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate
  • Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-4-carboxylate

Uniqueness

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate is unique due to its specific substitution pattern on the indoline core, which can influence its reactivity and biological activity. The position of the methoxy and carboxylate groups can significantly affect the compound’s properties, making it distinct from its analogs.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-7-carboxylate

InChI

InChI=1S/C18H15NO4/c1-22-16(11-7-4-3-5-8-11)14-12-9-6-10-13(18(21)23-2)15(12)19-17(14)20/h3-10H,1-2H3,(H,19,20)/b16-14-

InChI Key

UUUCPQPNLFLQIN-PEZBUJJGSA-N

Isomeric SMILES

CO/C(=C\1/C2=C(C(=CC=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3

Canonical SMILES

COC(=C1C2=C(C(=CC=C2)C(=O)OC)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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